

PHA-680626 in vitro kinase assay protocols

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Compound Focus: PHA-680626

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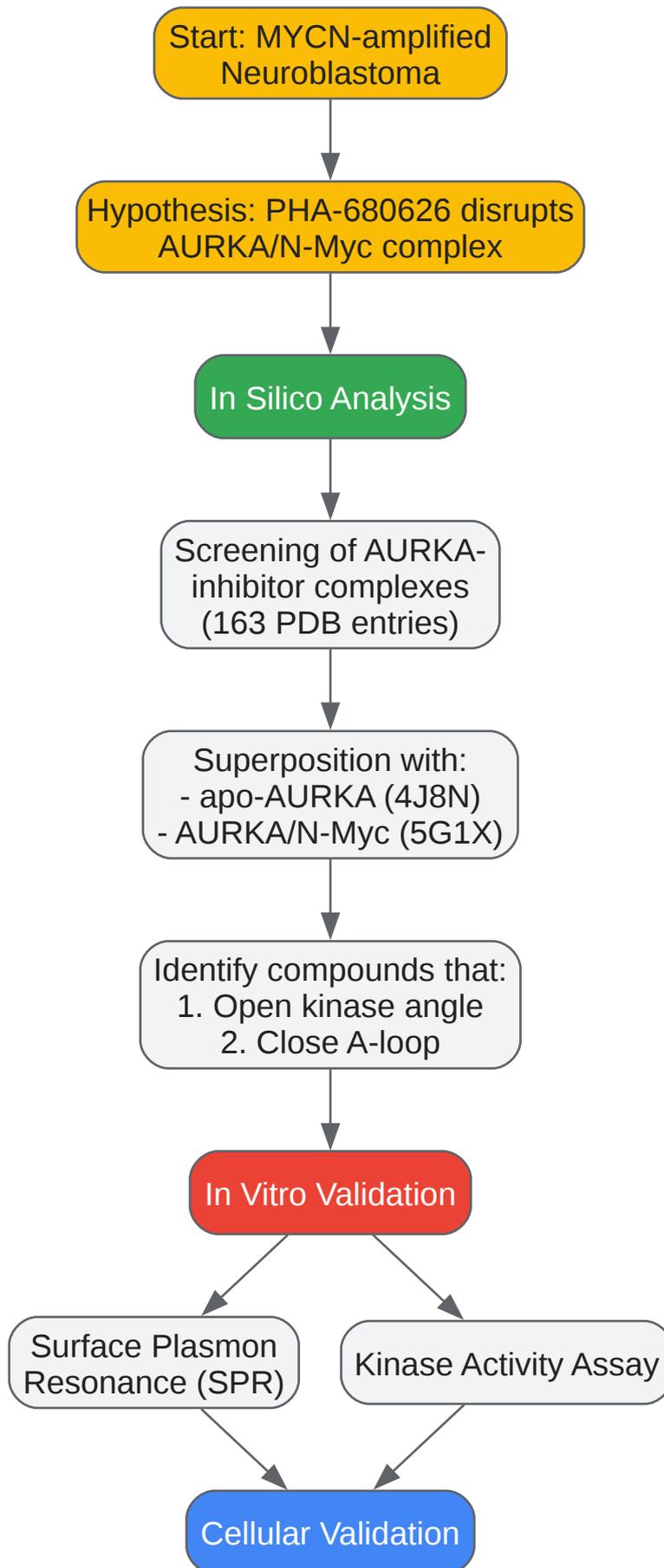
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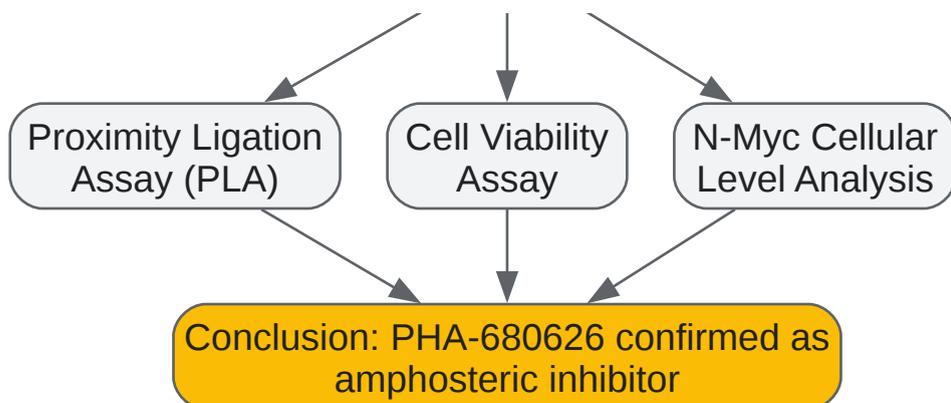
Molecular Mechanism of Action

PHA-680626 is an orthosteric inhibitor that binds to the ATP-binding pocket of Aurora-A [1]. Its key action is **amphosteric**, meaning it induces critical conformational changes in the kinase that extend beyond the active site [2] [1].

- **Conformational Disruption:** Binding of **PHA-680626** causes two major structural shifts in Aurora-A [1]:
 - It opens the angle between the N-terminal and C-terminal lobes of the kinase.
 - It repositions the activation loop (A-loop) into a unique "closed" conformation.
- **Inhibition of N-Myc Binding:** This closed conformation of the A-loop is incompatible with the binding of N-Myc. By destabilizing the AURKA/N-Myc complex, **PHA-680626** promotes the degradation of N-Myc, thereby reducing its oncogenic stability and activity in cancer cells [2] [1].

The following diagram illustrates this mechanism and the experimental strategy used to confirm it:





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Diagram 1: Experimental workflow for validating **PHA-680626** as an amphosteric inhibitor of the AURKA/N-Myc complex.

Quantitative Profile of PHA-680626

The table below summarizes key quantitative data for **PHA-680626** and other known conformational disrupting (CD) inhibitors of Aurora-A from the referenced study [1].

Table 1: Comparative Profile of Conformational Disrupting (CD) Inhibitors of Aurora-A

Inhibitor Name	PDB Code	Primary Selectivity	IC ₅₀ (nM)	Kinase Angle (°)
PHA-680626	2J4Z	PAN-Aurora	99	88.9
CD532	4J8M	AURKA	35	92.9
MLN8054	2X81	AURKA	6	84.6
RPM1722	3UOH	AURKA	19	85.5
MLN8237 (Alisertib) *	-	AURKA	6	85.0 (estimated)

Note: *MLN8237 (Alisertib) is included due to its high similarity to MLN8054 and known CD activity, though its structure in a complex with AURKA was not solved at the time of the study [1].

Detailed Experimental Protocols

The following protocols are central to validating the dual inhibitory function of **PHA-680626**.

Surface Plasmon Resonance (SPR) Competition Assay

This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction *in vitro* [1].

- **Principle:** A biotinylated peptide corresponding to the AURKA-interacting region of N-Myc (Myc-AIR, residues 61–89) is immobilized on a streptavidin-coated sensor chip. Recombinant Aurora-A kinase is flowed over the chip, and binding is measured in real-time. The ability of **PHA-680626** to compete with this binding and reduce the response signal is measured.
- **Key Reagents:**
 - **Analyte:** Recombinant Aurora-A kinase domain.
 - **Ligand:** Biotinylated Myc-AIR peptide.
 - **Running Buffer:** HBS-EP (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
 - **Positive Control:** A known disruptor like CD532.
- **Procedure:**
 - Immobilize the biotinylated Myc-AIR peptide on a streptavidin sensor chip to a target response of ~50-100 Response Units (RU).
 - Dilute Aurora-A in running buffer. Pre-incubate with a concentration series of **PHA-680626** (e.g., 0.1 nM to 10 μ M) for 30 minutes.
 - Inject the Aurora-A/inhibitor mixtures over the Myc-AIR and reference flow cells.
 - Monitor the association and dissociation phases.
 - Regenerate the chip surface with a short pulse of 10 mM glycine, pH 2.0.
- **Data Analysis:** The reduction in binding response (RU) in the presence of **PHA-680626**, compared to Aurora-A alone, indicates disruption of the protein-protein interaction. Data can be fit to a competitive inhibition model to determine an IC₅₀ value.

Proximity Ligation Assay (PLA) in Cells

This assay visualizes and quantifies the disruption of the AURKA/N-Myc complex inside tumor cell lines [2] [1].

- **Principle:** Two antibodies raised against AURKA and N-Myc are used. If the proteins are in close proximity (<40 nm), secondary antibodies with conjugated DNA strands (PLA probes) can bind. A

ligation and amplification reaction creates a circular DNA sequence, which is amplified and detected with fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction event.

- **Key Reagents:**
 - **Cell Line:** MYCN-amplified neuroblastoma cell line (e.g., IMR-32, SK-N-BE(2)).
 - **Antibodies:** Primary antibodies against AURKA and N-Myc from different host species. Species-specific PLA probes (e.g., Duolink PLA kit).
 - **Detection:** Fluorescence microscope.
- **Procedure:**
 - Culture MYCN-amplified cells on glass coverslips.
 - Treat cells with **PHA-680626** (e.g., at or above its IC₅₀ of 99 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
 - Fix, permeabilize, and block cells.
 - Incubate with primary antibodies against AURKA and N-Myc.
 - Incubate with species-specific PLA probes.
 - Perform ligation and amplification steps according to the kit protocol.
 - Mount coverslips with a fluorescence mounting medium containing DAPI.
- **Data Analysis:** Acquire images using a fluorescence microscope. Quantify the number of fluorescent spots (PLA signals) per cell using image analysis software (e.g., ImageJ). A significant decrease in PLA signals in **PHA-680626**-treated cells compared to the DMSO control confirms the disruption of the AURKA/N-Myc complex in a cellular context.

Application Notes for Researchers

- **Strategic Use of PHA-680626:** Given its pan-Aurora selectivity and conformational disrupting properties, **PHA-680626** is particularly valuable as a **tool compound** for basic research into the non-kinase (scaffolding) functions of Aurora-A, especially its role in stabilizing N-Myc [1].
- **Protocol Selection:** The combination of **SPR** (for *in vitro* binding affinity and kinetics) and **PLA** (for visual confirmation of disruption in a physiologically relevant cellular environment) provides compelling and complementary evidence for allosteric inhibition [2] [1].
- **Beyond Kinase Inhibition:** When investigating Aurora-A inhibitors, it is crucial to assess both enzymatic activity (using standard kinase assays) and effects on protein-protein interactions. Not all potent ATP-competitive inhibitors can disrupt the AURKA/N-Myc complex, as this depends on the specific conformational change they induce [1].

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References

1. - PHA Is an Effective Inhibitor of the Interaction between... 680626 [pmc.ncbi.nlm.nih.gov]
2. PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

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